Calyculin F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

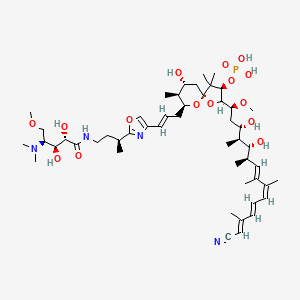

Calyculin F is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are highly valued in scientific research due to their ability to inhibit serine/threonine protein phosphatases, making them useful tools in studying cellular processes regulated by reversible phosphorylation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of calyculin F involves complex organic reactions due to its intricate structure, which includes multiple chiral centers and functional groups. The synthetic route typically starts with the preparation of key fragments, which are then assembled through a series of coupling reactions. Transition-metal-catalyzed coupling reactions are often employed to construct the tetraene fragment of this compound .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the difficulty in obtaining large quantities from natural sources. Therefore, total synthesis in the laboratory is the primary method for producing this compound. Advances in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes .

化学反应分析

Types of Reactions

Calyculin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

科学研究应用

Cancer Research Applications

Calyculin F has been extensively studied for its effects on cancer cells. Here are some key findings:

- Inhibition of Cyclin D1 Degradation : Research indicates that this compound can lead to the degradation of cyclin D1 in breast cancer cells, promoting cell cycle arrest. In studies involving MDA-MB-468 and MCF-7 cells, treatment with low concentrations (10 nM) resulted in significant reductions in cyclin D1 levels without affecting other phosphatase substrates like p70S6K or myosin light chain .

- Potent Cytotoxicity : this compound exhibits potent cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the picomolar range. This cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation through specific phosphatase inhibition .

- Potential for Chemotherapy : Given its mechanism of action, this compound is being explored as a potential chemotherapeutic agent, particularly for triple-negative breast cancer, where it targets specific phosphatases involved in tumor progression .

Neurobiology Applications

This compound's role extends beyond oncology into neurobiology:

- Tau Hyperphosphorylation Studies : In models of Alzheimer's disease, this compound has been used to induce tau hyperphosphorylation, a hallmark of Alzheimer's pathology. Studies show that this compound can mimic disease conditions, allowing researchers to investigate potential therapeutic interventions .

- Regulation of Ion Currents : Research has also demonstrated that this compound influences ion currents in cardiac myocytes, enhancing pacemaker currents through modulation of phosphorylation states . This finding suggests potential applications in studying cardiac function and arrhythmias.

Methodological Innovations

Recent studies have utilized this compound in innovative experimental designs:

- Premature Chromosome Condensation Assays : A novel application involves using this compound to induce premature chromosome condensation in assessing radiation exposure levels in clinical samples. This method provides a new avenue for evaluating cellular responses to radiation therapy .

Data Summary

The following table summarizes the key findings related to the applications of this compound:

作用机制

Calyculin F exerts its effects by inhibiting serine/threonine protein phosphatases, specifically protein phosphatases 1 and 2A. This inhibition disrupts the dephosphorylation of key regulatory proteins, leading to alterations in cellular processes such as signal transduction and cell cycle progression. The compound’s ability to penetrate cell membranes enhances its effectiveness as an inhibitor .

相似化合物的比较

Calyculin F is similar to other members of the calyculin family, such as calyculin A, B, and C. These compounds share a common structural framework and exhibit similar biological activities. this compound is unique in its specific inhibitory profile and potency against protein phosphatases. Other similar compounds include okadaic acid and microcystins, which also inhibit protein phosphatases but differ in their chemical structures and sources .

生物活性

Calyculin F, a member of the calyculin family derived from the marine sponge Discodermia calyx, has garnered attention for its potent biological activities, particularly as an inhibitor of serine/threonine protein phosphatases (PP1 and PP2A). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a complex structure that includes multiple chiral centers and functional groups conducive to its biological activity. Its mechanism primarily involves the inhibition of protein phosphatases, which play critical roles in regulating various cellular processes through reversible phosphorylation. The inhibition of these phosphatases can lead to significant alterations in cell signaling pathways, affecting processes such as cell cycle regulation and apoptosis.

Table 1: Comparison of Calyculin Compounds

| Compound | Source | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Calyculin A | Marine sponge D. calyx | 0.4–2.0 | Tumor promoter |

| Calyculin C | Marine sponge D. calyx | 0.6 | Tumor promoter |

| This compound | Marine sponge D. calyx | TBD | Inhibits PP1 and PP2A |

Biological Effects

This compound exhibits a range of biological effects due to its role as a phosphatase inhibitor:

- Cell Cycle Regulation : Studies indicate that this compound can induce premature chromosome condensation (PCC) in cells, a phenomenon that is useful for assessing chromosomal aberrations. This effect is particularly relevant in cancer research, where cell cycle dysregulation is a hallmark of tumorigenesis .

- Signal Transduction Modulation : By inhibiting PP1 and PP2A, this compound impacts various signaling pathways, including those involving STAT3 transcription factors. Research shows that co-treatment with this compound enhances specific phosphorylation events while inhibiting others, indicating its nuanced role in signal modulation .

- Potential Therapeutic Applications : The ability of this compound to modulate key signaling pathways suggests potential applications in treating diseases characterized by aberrant phosphorylation states, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

- Premature Chromosome Condensation Assay : A study optimized the conditions under which this compound induces PCC in human peripheral blood lymphocytes (PBLs). It was found that treatment with 50 nM for 30 minutes maximized PCC efficiency, providing a reliable method for detecting chromosomal aberrations induced by radiation exposure .

- Impact on STAT3 Activation : Research demonstrated that this compound could enhance S727 phosphorylation of STAT3 while reducing its Y705 phosphorylation when co-treated with LIF (leukemia inhibitory factor). This suggests a complex interplay where this compound alters the transcriptional activity of STAT3, potentially affecting gene expression related to inflammation and cancer progression .

属性

CAS 编号 |

133445-06-4 |

|---|---|

分子式 |

C50H81N4O15P |

分子量 |

1009.2 g/mol |

IUPAC 名称 |

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20+,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |

InChI 键 |

FKAWLXNLHHIHLA-PCYJXAAMSA-N |

手性 SMILES |

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C\C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |

规范 SMILES |

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。